Home > Products > Screening Compounds P80442 > 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone - 1705214-61-4

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone

Catalog Number: EVT-3021857
CAS Number: 1705214-61-4
Molecular Formula: C14H18FNO2S
Molecular Weight: 283.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{(E)-[(4-Nitrophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Compound Description: This compound is a 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative that has shown potential as an anticonvulsant molecular scaffold. [] It demonstrated a significant reduction in wet dog shake numbers and the severity of convulsions compared to a control group in a picrotoxin-induced seizure model in rats. []

7-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Compound Description: This is another 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative exhibiting promising anticonvulsant activity. [] In the picrotoxin-induced seizure rat model, it showcased remarkable efficacy, achieving 74% protection against convulsions. [] This protection level surpasses that of the standard drug diazepam. []

7-{(E)-[(4-Bromo-2,6-difluorophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Compound Description: This compound, belonging to the 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine family, has been identified as a potentially useful anticonvulsant molecular scaffold. [] Preclinical studies utilizing a picrotoxin-induced seizure model in rats revealed a considerable reduction in the number of wet dog shakes and the intensity of seizures. []

7-[(E)-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Compound Description: Identified as a potential anticonvulsant molecular scaffold, this compound is another example of a 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative. [] In the picrotoxin-induced seizure rat model, it effectively diminished both the number of wet dog shakes and the severity of convulsive episodes. []

R-(+)-trans-3,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol [(+)-PD 128,907]

  • Compound Description: This compound is a dopamine D3/D2 receptor agonist with a preference for the D3 receptor. [] It exhibited a potent protective effect against cocaine toxicity in mice, specifically preventing cocaine-induced convulsions and lethality. [] The protective effect was observed at doses lower than those causing motor impairment, suggesting a potential therapeutic window. []

7-Hydroxy-dipropylaminotetralin

  • Compound Description: This compound acts as a dopamine D3-preferring agonist. [] In animal models, it effectively counteracted cocaine toxicity, mitigating both seizures and lethal effects. [] Importantly, its anticonvulsant activity manifested at doses below those inducing motor impairments, suggesting a favorable therapeutic profile. []

Quinpirole

  • Compound Description: Quinpirole, a mixed D3/D2 agonist, effectively mitigated cocaine toxicity in mice, specifically preventing seizures and lethal outcomes. [] Its protective effect was particularly noteworthy as it occurred at doses below those leading to motor impairments. [] This suggests a favorable balance between efficacy and potential side effects.

Quinelorane

  • Compound Description: Classified as a mixed D3/D2 agonist, quinelorane effectively protected against cocaine-induced toxicity in mice, preventing both convulsions and death. [] Notably, its protective effects were evident at doses lower than those causing motor impairment, suggesting a potential therapeutic window. []

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[3-phenyl-propyl]piperazine (GBR 12909)

  • Compound Description: This compound acts as a selective dopamine uptake inhibitor. [] It can induce convulsions in animal models, and this effect can be mitigated by the D3/D2 receptor agonist (+)-PD 128,907. []

3-{4-[1-(4-{2[4-(3-Diethyamino-propoxy)-phenyl]-benzoimidazol-l-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine; PD 58491

  • Compound Description: This compound is an antagonist of dopamine D3 receptors. [] It can reverse the protective effects of D3 agonists against cocaine-induced toxicity, providing evidence for the role of D3 receptors in this context. []

3[[4-(4-Chlorophenyl)-4hydroxypipeidin-1-yl]methyl-1H-indole; L-741,626

  • Compound Description: L-741,626 is a selective antagonist of dopamine D2 receptors. [] Unlike D3 antagonists, it does not reverse the protective effects of D3 agonists against cocaine-induced toxicity. [] This difference in activity highlights the distinct roles of D2 and D3 receptors in modulating the effects of cocaine.

(3-exo)-8-Benzoyl-N-(((2S)7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl)methyl)-8-azabicyclo(3.2.1)octane-3-methanamine (SSR181507)

  • Compound Description: This novel antipsychotic compound exhibits affinity for serotonin 5-HT1A receptors. [] Its administration leads to a decrease in serotonin levels in the hippocampus of rats, suggesting an effect on 5-HT1A autoreceptors. [] Additionally, SSR181507 increases dopamine levels in the medial prefrontal cortex, an effect that can be reversed by the 5-HT1A antagonist WAY100635. [] This indicates that its dopaminergic effects might be mediated, at least partially, through 5-HT1A receptor activation.

1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine (SLV313)

  • Compound Description: This novel antipsychotic drug displays affinity for 5-HT1A receptors. [] Similar to SSR181507, SLV313 reduces serotonin levels in the rat hippocampus, indicating potential activity at 5-HT1A autoreceptors. [] Moreover, it elevates dopamine levels in the medial prefrontal cortex, and this effect is reversed by the 5-HT1A antagonist WAY100635, suggesting a role for 5-HT1A receptors in its dopaminergic action. []

(+)-8-Hydroxy-2-(di-n-propylamino)tetralin [(+)8-OH-DPAT]

  • Compound Description: This compound serves as a potent and selective 5-HT1A receptor agonist, widely employed in research to investigate the roles of 5-HT1A receptors in various physiological and behavioral processes. [] It is often used as a pharmacological tool to elucidate the downstream effects of 5-HT1A receptor activation.

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY100635)

  • Compound Description: WAY100635 acts as a highly selective 5-HT1A receptor antagonist. [] It is frequently used in research to block the effects of endogenous serotonin or exogenously administered 5-HT1A agonists. [] This compound helps to delineate the specific contributions of 5-HT1A receptor activation in various experimental paradigms.

7-(2-Aminoethylamino)-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a potential photodegradation product of difloxacin, an antibacterial drug. [] Its identification was achieved through UPLC-MS/MS analysis of difloxacin exposed to light. [] The formation of such degradation products highlights the importance of understanding drug stability and potential changes in activity upon exposure to light.

7-Amino-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: Identified as a potential photodegradation product of the antibacterial drug difloxacin, this compound emerged from UPLC-MS/MS analysis following the drug's exposure to light. [] The formation of this and other degradation products underscores the significance of investigating drug stability and the potential impact of light exposure on drug efficacy and safety.

6-Fluoro-1-(4-fuorophenyl)-7-(3-hydroxypiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a potential product of difloxacin photodegradation, an antibacterial drug. [] It was identified via UPLC-MS/MS analysis after exposing difloxacin to light. [] The formation of such degradation products underscores the need to assess drug stability and the potential consequences of light exposure on drug efficacy and safety.

6-Fluoro-1-(4-fuorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: Identified as a potential photodegradation product of the antibacterial drug difloxacin, this compound was revealed through UPLC-MS/MS analysis conducted after difloxacin was subjected to light exposure. [] The emergence of such degradation products underscores the importance of assessing drug stability and the potential influence of light on drug activity and safety.

N-[(4-Fluorophenyl)methyl]-4-N-{7-methoxy-6-[(2-pyrrolidin-1-yl)hydroxyethyl]quinolin-4-yl}benzene-1,4-diamine (LU1501)

  • Compound Description: LU1501 is a novel quinazoline derivative that exhibits potent anti-tumor activity. [] Preclinical studies have demonstrated its efficacy against various cancer cell lines, including MCF-7, SK-BR-3, A549, HCT 116, U-118MG, U-87MG, and MDA-MB-468. [] These findings suggest its potential as a lead compound for developing new anticancer drugs.

Lu 28-179 (1'-[4-[1-(4-Fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[isobenzofuran-1(3H),4'-piperidine])

  • Compound Description: Lu 28-179 is a selective sigma 2 receptor ligand with subnanomolar affinity. [] Sigma receptors are a class of proteins implicated in various cellular functions, including modulation of neurotransmission, cell proliferation, and apoptosis.

3,4-Dihydro-1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[1H-2-benzopyran-1,4'-piperidine]

  • Compound Description: This compound is a potent and selective sigma 2 receptor ligand, exhibiting subnanomolar affinity for the sigma 2 binding site. [] Its selectivity over the sigma 1 receptor makes it a valuable tool for investigating the specific roles of sigma 2 receptors in biological systems.

(S)-(+)-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

  • Compound Description: PD-128,907 is a dopamine D2/D3 agonist with a higher selectivity for D3 receptors. [] It effectively induces yawning behavior in rats in a dose-dependent manner, displaying an inverted U-shaped dose-response curve. [] This yawning response is attributed to D3 receptor activation, whereas the inhibition of yawning at higher doses is thought to be due to competing D2 receptor activity. []

(R)-(-)-(4aS,10bS)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,908)

  • Compound Description: PD-128,908 is the less active enantiomer of PD-128,907, also exhibiting dopamine D2/D3 agonist activity but with lower potency and a less pronounced preference for D3 receptors. [] Its use in research helps to confirm the stereospecificity of D3 receptor interactions and to delineate the pharmacological profiles of the two enantiomers.

(5aR-trans)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride (Quinelorane)

  • Compound Description: Quinelorane is a dopamine D2/D3 receptor agonist, exhibiting activity at both receptor subtypes. [] It is often used in research to study the effects of stimulating both D2 and D3 receptors simultaneously.

N′-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (Pramipexole)

  • Compound Description: Pramipexole is a dopamine agonist with a preference for D3 receptors over D2 receptors. [] Clinically, it is used in the treatment of Parkinson's disease and restless legs syndrome, conditions associated with dysfunction in dopaminergic pathways.

(±)-7-Hydroxy-2-dipropylaminotetralin HBr (7-OH-DPAT)

  • Compound Description: 7-OH-DPAT acts as a mixed dopamine D2/D3 receptor agonist, exhibiting activity at both receptor subtypes. [] It is often employed in research to investigate the roles of both D2 and D3 receptors in various physiological and behavioral processes.

trans-(-)-(4aR)-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl (Quinpirole)

  • Compound Description: Quinpirole functions as a dopamine agonist, exhibiting a preference for D2 and D3 receptors over other dopamine receptor subtypes. [] It is frequently used in research to selectively activate these receptor subtypes and study their downstream effects.

(+)-2-Bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate (Bromocriptine)

  • Compound Description: Bromocriptine acts as a dopamine agonist, primarily targeting D2 receptors but also exhibiting some activity at other dopamine receptor subtypes. [] Clinically, it is utilized to treat conditions like Parkinson's disease, hyperprolactinemia, and acromegaly, which are associated with dopaminergic dysfunction.

(R)-(-)-5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl (Apomorphine)

  • Compound Description: Apomorphine functions as a dopamine agonist, exhibiting activity at both D1 and D2 receptor subtypes. [] Clinically, it is used in the treatment of Parkinson's disease, primarily to manage motor fluctuations and improve symptom control.

3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L-741,626)

  • Compound Description: L-741,626 is a highly selective dopamine D2 receptor antagonist. [] Its selectivity for D2 receptors makes it a valuable pharmacological tool for dissecting the specific roles of D2 receptors in various physiological and behavioral processes.

4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl (Haloperidol)

  • Compound Description: Haloperidol is a potent antipsychotic drug that acts as a dopamine D2 receptor antagonist. [] It is commonly used to manage symptoms associated with schizophrenia and other psychotic disorders.

N-[(1-Butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphtha-lenecarboxamide (Nafadotride)

  • Compound Description: Nafadotride is a dopamine D2/D3 receptor antagonist with some selectivity for D3 receptors. [] It is used in research to investigate the specific roles of D3 receptors and their potential as therapeutic targets for various conditions.

2,3-Dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate (U99194)

  • Compound Description: U99194 is a selective dopamine D3 receptor antagonist, frequently employed in research to investigate the specific roles of D3 receptors in various physiological and behavioral processes. [] Its selectivity makes it a valuable tool for dissecting the contributions of D3 receptors from those of other dopamine receptor subtypes.

Properties

CAS Number

1705214-61-4

Product Name

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethanone

Molecular Formula

C14H18FNO2S

Molecular Weight

283.36

InChI

InChI=1S/C14H18FNO2S/c1-18-10-14(17)16-7-6-13(19-9-8-16)11-4-2-3-5-12(11)15/h2-5,13H,6-10H2,1H3

InChI Key

UEFXNYUDYSLQSV-UHFFFAOYSA-N

SMILES

COCC(=O)N1CCC(SCC1)C2=CC=CC=C2F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.